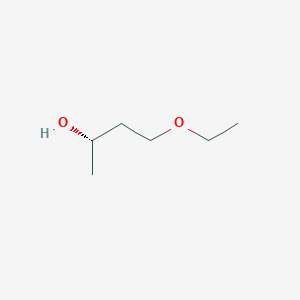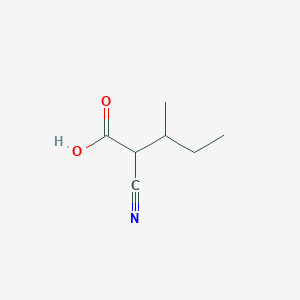
2-Cyano-3-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-methylpentanoic acid is an organic compound with the molecular formula C7H11NO2 It is a derivative of pentanoic acid, where a cyano group (-CN) is attached to the second carbon atom and a methyl group (-CH3) is attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Cyano-3-methylpentanoic acid involves the enantioselective hydrolysis of 2-methyl-2-propylmalononitrile using nitrilase enzymes. The nitrilase gene from Rhodococcus rhodochrous J1 can be expressed in Escherichia coli, and the recombinant E. coli cells can hydrolyze 2-methyl-2-propylmalononitrile to form (S)-2-cyano-2-methylpentanoic acid with high enantiomeric excess .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale biocatalytic processes using nitrilase enzymes. These processes are optimized for high yield and purity, with reaction conditions such as temperature, pH, and substrate concentration carefully controlled to maximize the efficiency of the enzyme-catalyzed hydrolysis .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-methylpentanoic acid can undergo various chemical reactions, including:
Hydrolysis: The cyano group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the cyano group to a carboxylic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the cyano group to an amine.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under appropriate conditions.
Major Products Formed
Hydrolysis: 3-Methylpentanoic acid.
Reduction: 3-Methylpentylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3-methylpentanoic acid has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and the development of biocatalysts.
Industry: The compound can be used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Cyano-3-methylpentanoic acid primarily involves its conversion to other biologically active compounds through enzyme-catalyzed reactions. The nitrilase enzyme catalyzes the hydrolysis of the cyano group to form the corresponding carboxylic acid, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
3-Methylpentanoic acid: A similar compound without the cyano group.
2-Cyano-2-methylpentanoic acid: A structural isomer with the cyano group on the second carbon atom.
Uniqueness
2-Cyano-3-methylpentanoic acid is unique due to the presence of both a cyano group and a methyl group on adjacent carbon atoms. This structural feature allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-cyano-3-methylpentanoic acid |
InChI |
InChI=1S/C7H11NO2/c1-3-5(2)6(4-8)7(9)10/h5-6H,3H2,1-2H3,(H,9,10) |
InChI Key |
HBBFEUOLAKBVMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


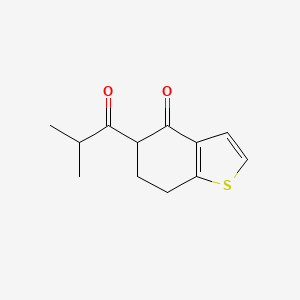

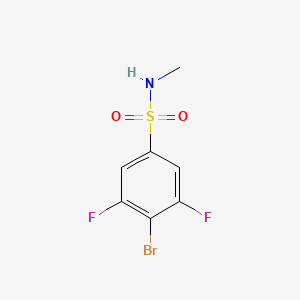
![4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol](/img/structure/B13305552.png)
![Methyl[(trimethylpyrimidin-2-YL)methyl]amine](/img/structure/B13305558.png)
amine](/img/structure/B13305559.png)

amine](/img/structure/B13305588.png)

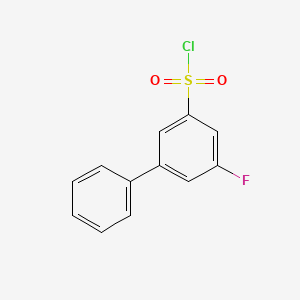
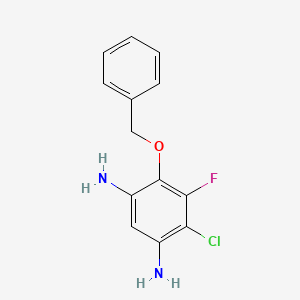
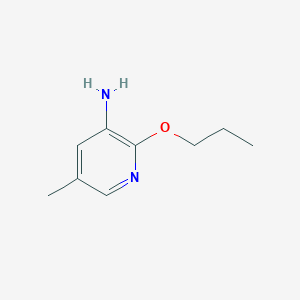
![2,5-Diazaspiro[3.5]nonane](/img/structure/B13305614.png)
